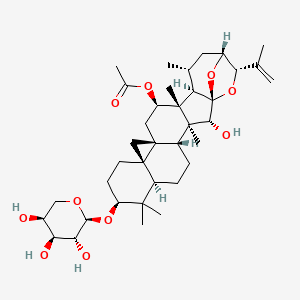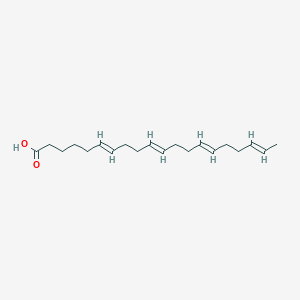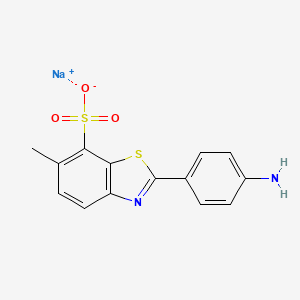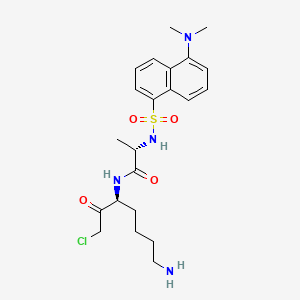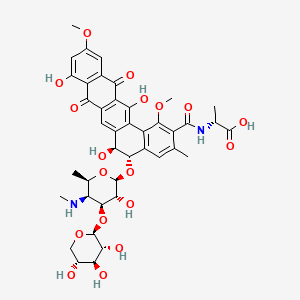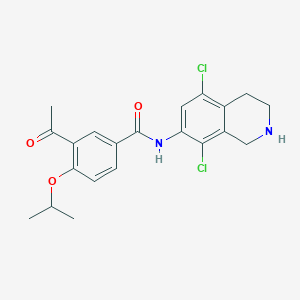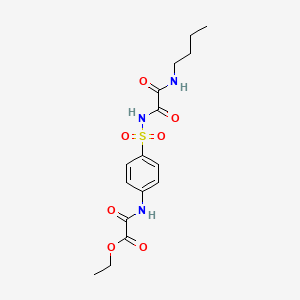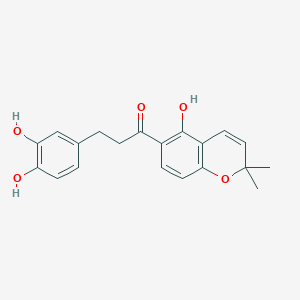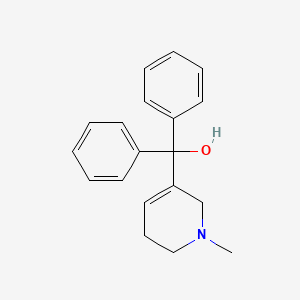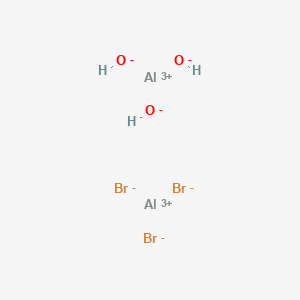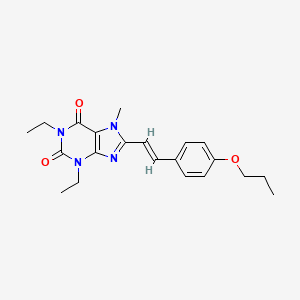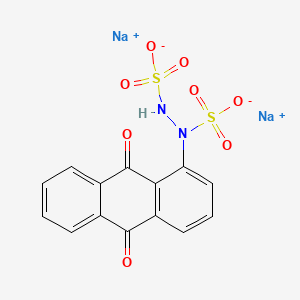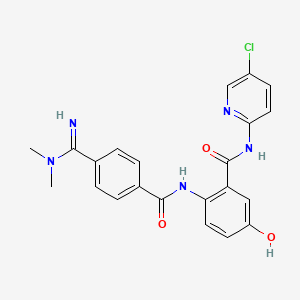
o-Desmethyl betrixaban
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Desmethyl betrixaban is a metabolite of betrixaban, an oral anticoagulant drug that acts as a direct factor Xa inhibitor. Betrixaban is primarily used for the prevention of venous thromboembolism in patients who are at risk due to restricted mobility or other factors. This compound is formed through the metabolic process and retains some of the pharmacological properties of its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Desmethyl betrixaban involves several steps, starting from readily available raw materials. One common method involves the nucleophilic addition-elimination reaction of 5-methoxyisatoic anhydride with 2-amino-5-chloropyridine under the condition of potassium tert-butoxide. This reaction yields N-(5-chloro-2-pyridyl)-5-methoxyl-2-aminobenzamide. This intermediate is then reacted with cyanobenzoyl chloride to form N-(5-chloro-2-pyridyl)-2-[(4-cyanobenzoyl)amino]-5-methoxyl benzamide hydrochloride. Finally, nucleophilic addition with dimethylamine produces betrixaban, which can be further demethylated to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of cost-effective reagents and solvents, such as 2-methyltetrahydrofuran, is common in industrial settings to reduce costs and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
o-Desmethyl betrixaban undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
o-Desmethyl betrixaban has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolic pathways of betrixaban.
Biology: It is used in biological studies to understand its effects on various biological systems.
Medicine: It is studied for its potential therapeutic effects and its role in the metabolism of betrixaban.
Industry: It is used in the pharmaceutical industry for the development of new anticoagulant drugs
Mechanism of Action
o-Desmethyl betrixaban exerts its effects by inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting factor Xa, this compound prevents the formation of thrombin and subsequently reduces the formation of blood clots. This mechanism is similar to that of its parent compound, betrixaban .
Comparison with Similar Compounds
Similar Compounds
Dabigatran: Another direct oral anticoagulant that inhibits thrombin.
Rivaroxaban: A direct factor Xa inhibitor with a similar mechanism of action.
Apixaban: Another factor Xa inhibitor used for similar indications.
Edoxaban: A factor Xa inhibitor with a different pharmacokinetic profile.
Uniqueness
o-Desmethyl betrixaban is unique due to its specific metabolic pathway and its formation as a metabolite of betrixaban. It retains some pharmacological properties of betrixaban but may have different pharmacokinetic and pharmacodynamic profiles. This uniqueness makes it a valuable compound for studying the metabolism and effects of betrixaban .
Properties
CAS No. |
1616693-59-4 |
|---|---|
Molecular Formula |
C22H20ClN5O3 |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-hydroxybenzamide |
InChI |
InChI=1S/C22H20ClN5O3/c1-28(2)20(24)13-3-5-14(6-4-13)21(30)26-18-9-8-16(29)11-17(18)22(31)27-19-10-7-15(23)12-25-19/h3-12,24,29H,1-2H3,(H,26,30)(H,25,27,31) |
InChI Key |
XALQAROEPNDIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


